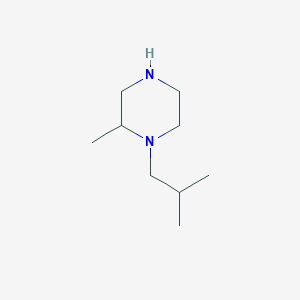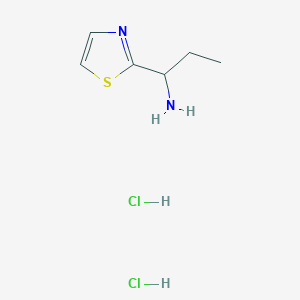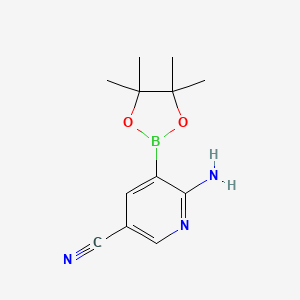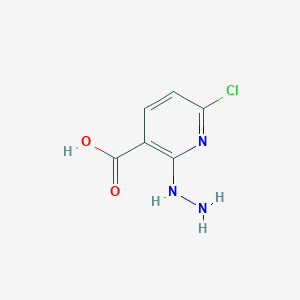
2-Methyl-1-(2-methylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-(2-methylpropyl)piperazine” is an organic compound that is a derivative of piperazine . Piperazine is a six-membered ring containing two opposing nitrogen atoms . It is used in the laboratory for chemical synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms. The molecular formula is C5H12N2 and the molecular weight is 100.1622 .
Chemical Reactions Analysis
Piperazine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts, Ugi reactions, and ring-opening of aziridines under the action of N-nucleophiles . They can also be involved in CO2 absorption processes .
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-methylpropyl)piperazine has a wide range of applications in scientific research. It is used in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyestuffs. It is also used in drug design and synthesis, as it can be used to create molecules with desired biological activities. In addition, this compound is used in biochemical and physiological studies, as it can be used to study the effects of various compounds on the body.
Mecanismo De Acción
2-Methyl-1-(2-methylpropyl)piperazine acts as an agonist at the G-protein coupled receptors in the body. When this compound binds to these receptors, it triggers a cascade of events that leads to the activation of various biochemical pathways. These pathways are responsible for the physiological effects of this compound, such as increased heart rate, increased blood pressure, and increased respiration rate.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. It is known to increase heart rate and blood pressure, as well as respiratory rate. It also has an effect on the central nervous system, causing sedation, relaxation, and euphoria. Additionally, this compound can cause nausea, vomiting, and dizziness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-(2-methylpropyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and it is available in a variety of forms. Additionally, it is relatively inexpensive and has a wide range of applications. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, and it is not very stable in the presence of oxygen or light.
Direcciones Futuras
2-Methyl-1-(2-methylpropyl)piperazine has a wide range of potential future applications. It can be used to create molecules with desired biological activities, which can be used in drug design and synthesis. Additionally, it can be used to study the effects of various compounds on the body, which can lead to a better understanding of the biochemical and physiological effects of different compounds. Finally, this compound can be used to study the effects of various compounds on the environment, which can lead to a better understanding of the impact of human activities on the environment.
Métodos De Síntesis
2-Methyl-1-(2-methylpropyl)piperazine can be synthesized by the reaction of 2-methylpiperazine and 2-methylpropyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 150-200°C. The reaction can be catalyzed by a variety of Lewis acids, such as boron trifluoride, aluminum chloride, and zinc chloride. The desired product is usually obtained in high yields.
Safety and Hazards
“2-Methyl-1-(2-methylpropyl)piperazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable solid and can cause skin corrosion/irritation and serious eye damage/eye irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-methyl-1-(2-methylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-4-10-6-9(11)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENATVOGKZGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)








